molecular formula C20H25NO3S B376120 Ethyl 2-[(4-tert-butylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate CAS No. 302803-41-4

Ethyl 2-[(4-tert-butylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

Cat. No.: B376120
CAS No.: 302803-41-4
M. Wt: 359.5g/mol
InChI Key: WTSNOCXPJDTVKK-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-tert-butylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is a synthetic organic compound with the molecular formula C20H25NO3S and a molecular weight of 359.491 g/mol . This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and a tert-butylbenzoyl group, which is a bulky substituent. It is used primarily in research settings and is known for its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 2-[(4-tert-butylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common synthetic route includes the acylation of a thiophene derivative with 4-tert-butylbenzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with ethyl chloroformate to introduce the ester group .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate solvents, are applicable.

Chemical Reactions Analysis

Ethyl 2-[(4-tert-butylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-[(4-tert-butylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-tert-butylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bulky tert-butylbenzoyl group allows it to fit into hydrophobic pockets of proteins, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Ethyl 2-[(4-tert-butylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of a thiophene ring and a bulky tert-butylbenzoyl group, providing distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-7-24-19(23)16-12(2)13(3)25-18(16)21-17(22)14-8-10-15(11-9-14)20(4,5)6/h8-11H,7H2,1-6H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSNOCXPJDTVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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